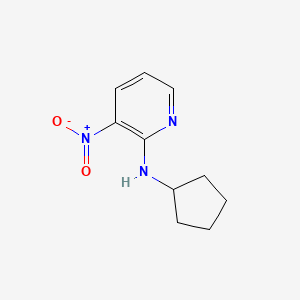![molecular formula C11H11NO3 B2930275 3-[4-(Acetylamino)phenyl]acrylic acid CAS No. 67249-02-9](/img/structure/B2930275.png)
3-[4-(Acetylamino)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(Acetylamino)phenyl]acrylic acid” is a chemical compound with the molecular formula C11H11NO3 . It is also known by other names such as 3-(4-acetamidophenyl)acrylic acid and 4-acetylaminocinnamic acid .
Synthesis Analysis
While specific synthesis methods for “3-[4-(Acetylamino)phenyl]acrylic acid” were not found in the search results, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of “3-[4-(Acetylamino)phenyl]acrylic acid” is 205.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has 3 rotatable bonds .科学的研究の応用
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It’s used for probing protein interactions and identifying protein modifications that occur in response to different diseases or treatments, aiding in the understanding of cellular processes at the molecular level .
Optoelectronic Materials
In material science, particularly in the development of optoelectronic devices, this compound’s electrophilicity index is of interest. It can be used to modify the electronic properties of materials, which is crucial for creating more efficient solar cells and LED devices .
Agricultural Chemistry
While specific applications in agriculture are not directly cited, compounds like 3-[4-(Acetylamino)phenyl]acrylic acid could potentially be involved in the synthesis of plant growth regulators or pesticides, given their structural versatility and reactivity .
Environmental Science
In environmental science, this compound could be used in the synthesis of chemicals that help in the degradation of pollutants or in the development of environmentally friendly materials with reduced toxicity and improved biodegradability .
Biochemistry
In biochemistry, 3-[4-(Acetylamino)phenyl]acrylic acid may be used as a building block for synthesizing complex molecules that can interact with enzymes and receptors, helping to elucidate biological pathways and mechanisms .
Pharmacology
Pharmacologically, it could serve as a precursor in drug design and synthesis. Its structure allows for the creation of derivatives that may act as active pharmaceutical ingredients or intermediates in the synthesis of more complex drugs .
Analytical Chemistry
Analytical chemists might employ this compound in the development of new analytical methods for detecting substances within complex mixtures, possibly serving as a standard or a reagent in chromatography and spectrometry techniques .
Chemical Engineering
In chemical engineering, 3-[4-(Acetylamino)phenyl]acrylic acid can be involved in process optimization, serving as a monomer in polymer synthesis or as a part of catalyst systems that improve the efficiency of chemical reactions .
作用機序
While the specific mechanism of action for “3-[4-(Acetylamino)phenyl]acrylic acid” was not found, one study mentioned a compound with a similar structure, 2-(acetylamino)-3-[4-(acetylamino)phenyl]acrylic acid, which was found to regulate metabolites associated with arginine and proline metabolism, arginine biosynthesis, pyrimidine metabolism, and glycerophospholipid metabolism .
特性
IUPAC Name |
(E)-3-(4-acetamidophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMFHSADKZJPGR-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Acetylamino)phenyl]acrylic acid | |
CAS RN |
7152-04-7 |
Source


|
| Record name | 7152-04-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ACETAMIDOCINNAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)
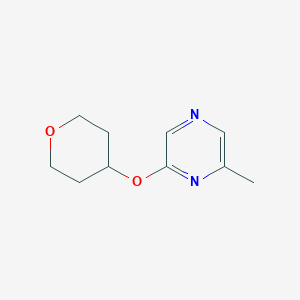

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2930196.png)


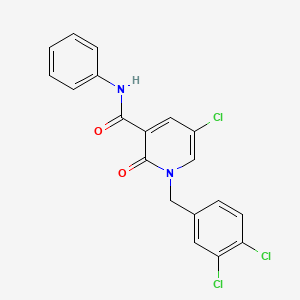
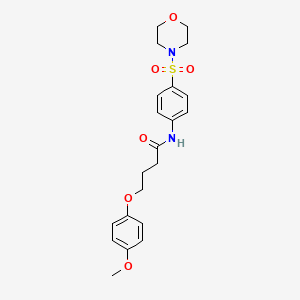
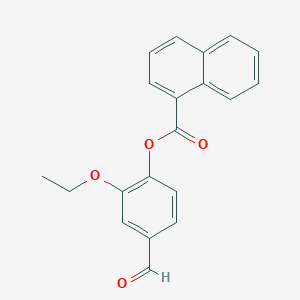
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)



